molecular formula C10H12N2O B14790339 Cyclopropanecarboxamide, 1-amino-N-phenyl-

Cyclopropanecarboxamide, 1-amino-N-phenyl-

Cat. No.: B14790339
M. Wt: 176.21 g/mol
InChI Key: BZWZRDFLJJWISI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, 1-amino-N-phenyl- typically involves the preparation of derivatives based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold. Chemical optimizations on the linker and phenyl ring are often employed. For instance, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, prepared from commercially available 2,3-dihydro-1H-indene, is used as a key intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 1-amino-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Cyclopropanecarboxamide, 1-amino-N-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, 1-amino-N-phenyl- involves its interaction with molecular targets such as the NLRP3 inflammasome. This compound inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of proinflammatory cytokines like IL-1β. This inhibition is achieved through the modulation of signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxamide, 1-amino-N-phenyl- is unique due to its specific structural features, such as the cyclopropane ring and the phenylcarbamoyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-amino-N-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H12N2O/c11-10(6-7-10)9(13)12-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13)

InChI Key

BZWZRDFLJJWISI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC=C2)N

Origin of Product

United States

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